molecular formula C19H20FN5O2 B2919588 2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034201-91-5

2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2919588
CAS RN: 2034201-91-5
M. Wt: 369.4
InChI Key: AWYHCJALLBYQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring (with two methyl substituents at positions 3 and 5) attached to a thioaniline group. The fluorine atom and the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one moiety complete the structure. The scaffold moiety likely plays a crucial role in its biological activity .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-inflammatory activities. The compounds were tested against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. The structure-activity relationship (SAR) analysis indicated the potential of these compounds as therapeutic agents in cancer and inflammation treatment (Rahmouni et al., 2016).

Antimicrobial Activity

Several studies have focused on the synthesis of pyrazolopyrimidine derivatives and their antimicrobial efficacy. These compounds have been shown to possess significant antimicrobial properties against various bacterial strains, highlighting their potential as novel antimicrobial agents (Bondock et al., 2008; Abu-Melha, 2013). These findings are significant for developing new treatments against resistant microbial strains.

Neuroinflammatory and PET Imaging Applications

Research into pyrazolo[1,5-a]pyrimidines has extended into neuroinflammation and positron emission tomography (PET) imaging. Novel derivatives have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Some derivatives have shown potential as in vivo PET-radiotracers, indicating their utility in neuroinflammation research and diagnosis (Damont et al., 2015).

Insecticidal and Antibacterial Potential

Compounds linking pyrimidine and pyrazole heterocyclics have been synthesized and assessed for their insecticidal and antibacterial potential. These studies suggest the utility of pyrazolopyrimidine derivatives in agricultural settings to protect crops from pests and diseases, showcasing their broad spectrum of potential applications beyond human medicine (Deohate et al., 2020).

Safety and Hazards

Safety information and hazards associated with this compound can be found in the provided Material Safety Data Sheet (MSDS) . Researchers handling this compound should follow proper safety protocols.

properties

IUPAC Name

5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-11-14(12(2)23-22-11)4-6-18(26)24-8-7-16-15(10-24)19(27)25-9-13(20)3-5-17(25)21-16/h3,5,9H,4,6-8,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYHCJALLBYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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